![molecular formula C14H13NO3 B3012148 N-[(2,3-二氢-1-苯并呋喃-3-基)甲基]呋喃-2-甲酰胺 CAS No. 1798140-75-6](/img/structure/B3012148.png)

N-[(2,3-二氢-1-苯并呋喃-3-基)甲基]呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]furan-2-carboxamide" is a chemically synthesized molecule that appears to be related to the class of furan carboxamides. These compounds are of interest due to their potential biological activities, which include antibacterial and antiallergic properties, as well as their use in various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of related furan carboxamide compounds involves the reaction of furan-2-carbonyl chloride with different amines in the presence of triethylamine (Et3N) to yield high yields of the desired products, as demonstrated in the synthesis of N-(4-bromophenyl)furan-2-carboxamide . Additionally, the synthesis of benzofurans can be achieved through intramolecular cross-benzoin reactions catalyzed by N-heterocyclic carbenes, starting from commercially available furan carboxaldehydes . Another synthesis route for furan carboxamides involves the rearrangement of furanone-furanone compounds, leading to novel antiallergic agents .

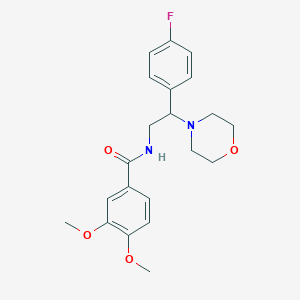

Molecular Structure Analysis

The molecular structure of furan carboxamides is characterized by the presence of a furan ring attached to a carboxamide group. The synthesis of these compounds often leads to the formation of complex structures with additional aromatic rings, such as benzofurans, which are synthesized through intramolecular reactions . The molecular interactions and stability of these compounds can be studied through computational methods such as docking studies and molecular dynamics (MD) simulations .

Chemical Reactions Analysis

Furan carboxamides can undergo various chemical reactions, including arylations, decyclization, and recyclization. For instance, N-(4-bromophenyl)furan-2-carboxamide can be arylated to produce analogues with moderate to good yields . Decyclization reactions of furan carbohydrazides in the presence of methanol have been reported, leading to the formation of methyl pyrazole carboxylates . Additionally, the oxidative rearrangement of furan carboximidamides can yield acylaminofurans, which exhibit interesting reactivity, such as cycloaddition reactions with electron-deficient alkynes .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carboxamides and their derivatives are influenced by their molecular structure. These compounds have been found to possess significant biological activities, including antibacterial and antiallergic effects . The analgesic activity of some furan carboxamide derivatives has also been studied, indicating potential therapeutic applications . The reactivity of these compounds, such as their ability to undergo cycloaddition reactions, is also of interest in synthetic chemistry .

科学研究应用

超分子化学应用

结构复杂性与苯并呋喃衍生物相似的苯-1,3,5-三甲酰胺 (BTA) 因其在超分子化学、纳米技术、聚合物加工和生物医学应用中的重要性而备受关注。BTA 自组装成纳米级棒状结构及其多价性尤其因其在制造先进材料和器件方面的潜力而备受关注 (Cantekin, de Greef, & Palmans, 2012)。

生物质转化和可持续材料

植物生物质转化为呋喃衍生物(包括 5-羟甲基糠醛 (HMF))展示了呋喃化合物在可持续化学中的相关性。这些衍生物作为化学工业的替代原料,为利用可再生资源生产聚合物、功能材料、燃料和其他化学品提供了途径 (Chernyshev, Kravchenko, & Ananikov, 2017)。

药理学和药物化学

苯并呋喃衍生物因其广泛的生物活性而著称,包括抗肿瘤、抗菌、抗氧化和抗病毒作用。对苯并呋喃化合物及其天然来源、药物前景和化学合成的综述强调了它们作为潜在天然药物先导化合物的意义 (Miao 等人,2019)。

作用机制

Target of Action

Benzofuran compounds, which are structurally similar, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran compounds are known to interact with their targets in a variety of ways, often leading to changes in cellular function .

Biochemical Pathways

Benzofuran compounds have been shown to affect a variety of pathways, often leading to downstream effects such as the inhibition of tumor growth or the reduction of oxidative stress .

Result of Action

Benzofuran compounds have been shown to have a variety of effects at the molecular and cellular level, often leading to changes in cellular function or viability .

属性

IUPAC Name |

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c16-14(13-6-3-7-17-13)15-8-10-9-18-12-5-2-1-4-11(10)12/h1-7,10H,8-9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USKJRGQAWHMVGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2O1)CNC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide](/img/structure/B3012065.png)

![(E)-2-phenyl-N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]ethenesulfonamide](/img/structure/B3012066.png)

![N-(5-chloro-2-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B3012067.png)

![[(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride](/img/structure/B3012070.png)

![5-(tert-butyl)-4-[(E,2E)-3-(4-nitrophenyl)-2-propenylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3012077.png)

![2-Chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B3012078.png)

![N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B3012080.png)

![1-(2,3-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3012084.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B3012085.png)

![2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B3012088.png)